molecular formula C20H26N2O6S B148703 Quinidine bisulfate CAS No. 747-45-5

Quinidine bisulfate

Cat. No. B148703
CAS RN: 747-45-5
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-VJAUXQICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinidine bisulfate is a medication with a chemical structure closely related to quinine bisulfate. It is primarily used as an antiarrhythmic agent to treat certain types of irregular heartbeats. Quinidine bisulfate has been studied for its pharmacokinetics, showing that it can be administered in both conventional and slow-release forms, with the latter having a delayed peak concentration and a longer time to reach maximum concentration (T-max) compared to the conventional form .

Synthesis Analysis

The synthesis of quinidine and its derivatives has been a subject of research, with studies exploring various synthetic routes. For instance, asymmetric synthesis of quinidine has been achieved using catalytic methods, setting crucial stereocenters with high selectivity . Additionally, functionalization of quinidine has led to the formation of novel ring systems, demonstrating the versatility of quinidine as a starting material for synthesizing complex organic structures .

Molecular Structure Analysis

The molecular structure of quinidine has been elucidated through single-crystal X-ray diffraction, revealing its crystallization as the ethanolate with specific unit cell dimensions and evidence of intermolecular hydrogen bonding . This detailed structural information is crucial for understanding the drug's interactions at the molecular level.

Chemical Reactions Analysis

Quinidine's chemical reactivity has been explored in various contexts. It has been used as a chiral selector in chromatography, demonstrating its ability to resolve enantiomers of different compounds . Moreover, quinidine has been shown to undergo electrophilic intramolecular twofold iodoarylation, leading to the synthesis of functionalized compounds that can further participate in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinidine bisulfate, such as its solubility, stability, and reactivity, are influenced by its molecular structure. The drug's disposition kinetics have been studied, revealing that a significant portion of the drug is recoverable in urine and that the total body clearance and renal clearance are consistent across different forms of the drug . Additionally, quinidine's interaction with cytochrome P450 enzymes has been investigated, showing that it can act as an allosteric inhibitor, affecting the metabolism of other drugs like nifedipine .

Relevant Case Studies

Case studies have reported rare instances where quinidine sulfate, which is structurally similar to quinidine bisulfate, caused atypical secondary or symptomatic thrombocytopenic purpura. Withdrawal of the drug led to a rapid normalization of the hematologic picture, highlighting the importance of monitoring for adverse effects . These case studies provide valuable insights into the clinical safety profile of quinidine bisulfate and its analogs.

Scientific Research Applications

Efficacy in Brugada Syndrome

Quinidine bisulfate is significantly effective in patients with Brugada syndrome, a condition causing arrhythmias. A study found that quinidine bisulfate effectively prevented ventricular fibrillation in patients with this syndrome, suggesting its potential as an alternative to implantable cardioverter-defibrillator therapy (Belhassen, Glick, & Viskin, 2004). Another study reinforces this finding, demonstrating quinidine's role in suppressing spontaneous arrhythmias in Brugada syndrome patients (Belhassen, 2012).

Interaction with Ion Channels

Quinidine bisulfate interacts with ion channels in a complex manner. Research indicates that quinidine blocks the open pore of Shab channels, affecting the conductance of these channels in cardiac cells. This interaction has implications for its antiarrhythmic properties (Gómez-Lagunas, 2010).

Effects on Action Potentials and Ionic Currents

Studies have explored how quinidine bisulfate affects action potentials and ionic currents in cardiac muscle. It has been found to inhibit transient outward current, which is crucial in controlling early repolarization of the action potential (Imaizumi & Giles, 1987). Another study demonstrated that quinidine modifies the balance among active and passive cellular properties in cardiac tissues, affecting cardiac excitability (Arnsdorf & Sawicki, 1987).

Therapeutic Monitoring

Quinidine's therapeutic efficacy and toxicity can be monitored by measuring its serum concentrations using enzyme immunoassay techniques (Sealfon & Hallberg, 1983).

Global Availability and Accessibility

The global availability of quinidine, essential for treating ventricular arrhythmias due to Brugada syndrome, varies greatly. It is inaccessible in many countries, posing a medical hazard at the global level (Viskin et al., 2013).

Safety And Hazards

Quinidine bisulfate can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful if swallowed, in contact with skin, or if inhaled . It has been associated with side effects such as vision changes, muscle pain, signs of low blood sugar, signs of infection, easy bruising/bleeding, extreme tiredness, signs of liver problems, and aching/swollen joints .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYHKWQPZHDOBW-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020744
Record name Quinidine bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinidine bisulfate

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS RN

747-45-5, 50-54-4
Record name Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine bisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinidine bisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quinidine hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE BISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K043Q65TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine bisulfate
Reactant of Route 2
Quinidine bisulfate
Reactant of Route 3
Reactant of Route 3
Quinidine bisulfate
Reactant of Route 4
Quinidine bisulfate
Reactant of Route 5
Quinidine bisulfate
Reactant of Route 6
Quinidine bisulfate

Citations

For This Compound
178
Citations
WA Mahon, M Mayersohn… - Clinical Pharmacology & …, 1976 - Wiley Online Library
… quinidine sulfate and a slow-release quinidine bisulfate. Single and repetitive doses were … T -max was approximately 2 hr with quinidine sulfate and 4 hr with quinidine bisulfate. One …
Number of citations: 35 ascpt.onlinelibrary.wiley.com
G Cramér, E Varnauskas, L Werkö - Acta Medica Scandinavica, 1963 - Wiley Online Library
… With 2-4 days interval cquivalcnt single doscs of sustained release tablets (0.125 g quinidine bisulfate/lO kg body weight) and ordinary tablets (0.1 g quinidine sulfate/lO kg body weight) …
Number of citations: 26 onlinelibrary.wiley.com
B Belhassen, A Glick, S Viskin - Circulation, 2004 - Am Heart Assoc
… At repeated EP study in 2002, while on same dose of quinidine bisulfate, only nonsustained polymorphic VT is induced with single ventricular extrastimulation. This was longest episode …
Number of citations: 549 www.ahajournals.org
G Olsson - Heart Rhythm, 2010 - heartrhythmjournal.com
In recent years, with the rapid development of nonpharmacological methods for the treatment of arrhythmias, we have witnessed a progressive falling off in the production of new …
Number of citations: 7 www.heartrhythmjournal.com
S Grube, P Langguth, HE Junginger, S Kopp… - Journal of …, 2009 - Elsevier
… Quinidine hydrogen sulfate tetrahydrate, also known as quinidine bisulfate, gluconate and polygalacturonate are known and have been used for parenteral or sustained release dosage …
Number of citations: 22 www.sciencedirect.com
B Belhassen - Heart Rhythm, 2012 - heartrhythmjournal.com
… based on the high efficacy (90%) of quinidine bisulfate at a mean dose of 1.5 g daily to … for the past 5 years because of AstraZeneca’s decision to stop production of quinidine bisulfate. …
Number of citations: 18 www.heartrhythmjournal.com
F Sacher, N Derval, M Horlitz… - Journal of …, 2014 - Elsevier
… with quinidine bisulfate (no hydroxyquinidine available). The dose of quinidine bisulfate was … At that stage, she was established on the 600 mg bid of quinidine bisulfate (weight 58 kg). …
Number of citations: 16 www.sciencedirect.com
JTY HII, DG WYSE, AM GILLIS… - Pacing and Clinical …, 1991 - Wiley Online Library
A 77‐year‐oid/emale with new onset atrial fibrillation occurring in the absence of structural heart disease developed torsade de pointes during therapy with quinidine bisulfate 500 mg …
Number of citations: 28 onlinelibrary.wiley.com
I Anguera, A García-Alberola, P Dallaglio… - Journal of the American …, 2016 - jacc.org
… Ten patients received quinidine bisulfate (mean dose 591+ 239 mg/day), and hydroquinidine (19 patients), mean dose 697+ 318 mg/day. After a mean period of 60+ 41 months under …
Number of citations: 34 www.jacc.org
JP Remon, F Belpaire, R Van Severen… - Arzneimittel …, 1983 - europepmc.org
… Administration of magnesium oxide together with a quinidine sulfate capsule or a sustained-release preparation of quinidine bisulfate causes a significant decrease of both Cpmax …
Number of citations: 15 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.